3-Bromo-2-(ethylamino)-9h-fluoren-9-one

Lipophilicity LogP Drug Design

Researchers requiring a uniquely substituted fluorenone scaffold for SAR or probe development face supply inconsistency. 3-Bromo-2-(ethylamino)-9H-fluoren-9-one (CAS 5416-85-3) directly addresses this with its specific 2-ethylamino-3-bromo pattern (XLogP3=4.1), unavailable from generic analogs. - **Validated Purity:** Commercially available at 99% purity, eliminating batch-to-batch variability for reproducible assays. - **Synthetic Utility:** The bromine atom serves as a robust handle for Suzuki or Buchwald-Hartwig couplings; the ethylamino group modulates chromophore properties for fluorescent probe design. - **Supply Chain:** Achieved commercial mass production scale, ensuring reliable, long-term sourcing for material science applications.

Molecular Formula C15H12BrNO
Molecular Weight 302.16 g/mol
CAS No. 5416-85-3
Cat. No. B13140378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(ethylamino)-9h-fluoren-9-one
CAS5416-85-3
Molecular FormulaC15H12BrNO
Molecular Weight302.16 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br
InChIInChI=1S/C15H12BrNO/c1-2-17-14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8,17H,2H2,1H3
InChIKeyDASHNMRLDHECJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(ethylamino)-9H-fluoren-9-one Procurement & Classification


3-Bromo-2-(ethylamino)-9H-fluoren-9-one (CAS 5416-85-3, NSC 12378) is a substituted fluoren-9-one derivative belonging to the class of aromatic ketones bearing both bromo and alkylamino substituents . The compound possesses a molecular formula of C15H12BrNO and a molecular weight of 302.17 g/mol . Its canonical SMILES notation (CCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br) confirms the ethylamino group at the 2-position and bromine at the 3-position of the fluoren-9-one core . This specific substitution pattern distinguishes it from other halogenated or amino-substituted fluorenones and is a key determinant of its physicochemical and potential biological properties.

Substituted fluoren-9-one core with 2-ethylamino and 3-bromo pattern defines a unique scaffold for structure-activity studies
Moderate computed lipophilicity (XLogP3 ~4.1) and single H-bond donor profile may support membrane permeability research
Research-grade supply for SAR campaigns, molecular probe design, and physicochemical profiling

3-Bromo-2-(ethylamino)-9H-fluoren-9-one Generic Substitution Risks


Generic substitution within the fluoren-9-one chemical class is precluded by marked differences in physicochemical parameters that directly influence experimental reproducibility. The specific combination of an ethylamino group at the 2-position and a bromine atom at the 3-position yields a unique lipophilicity (XLogP3 = 4.1) and hydrogen-bonding capacity (H-Bond Donors = 1) that differ significantly from even closely related analogs such as 2-amino-3-bromofluoren-9-one (XLogP3 = 3.8; H-Bond Donors = 1) or the non-aminated 2-bromo-9-fluorenone (XLogP3 = 4.3; H-Bond Donors = 0) . These variances impact solubility, membrane permeability, and chromatographic behavior, making it impossible to directly substitute one fluorenone derivative for another without re-optimizing experimental protocols. The following quantitative evidence establishes the specific, verifiable points of differentiation that mandate exact compound selection.

Lipophilicity may shift relative to 2-amino-3-bromo-9-fluorenone; altered membrane partitioning cannot be assumed interchangeable.
Absence of H-bond donor in non-aminated analogs (e.g., 2-bromo-9-fluorenone) limits target interaction mimicry in binding assays.
Rotatable bond count difference (ethyl vs. rigid amino) changes conformational entropy, impacting docking predictions and SAR transfer.

3-Bromo-2-(ethylamino)-9H-fluoren-9-one Differentiation Evidence


Lipophilicity vs. 2-Amino-3-bromo-9-fluorenone

The target compound exhibits a computed lipophilicity (XLogP3 = 4.1) that is higher than that of 2-amino-3-bromo-9-fluorenone (XLogP3 = 3.8) . This 0.3 log unit difference corresponds to a roughly 2-fold increase in octanol-water partition coefficient, suggesting enhanced membrane permeability and altered distribution profiles. The difference stems from the replacement of the primary amino group with a more hydrophobic ethylamino substituent.

Lipophilicity
Data to verify
XLogP3 4.1 vs. 3.8
Δ = +0.3 (~2× higher partition)
Reported logP shift may influence membrane permeability interpretation.
Computed XLogP3; experimental validation recommended.
Lipophilicity LogP Drug Design

Hydrogen Bond Donor vs. 2-Bromo-9-fluorenone

The target compound possesses one hydrogen bond donor (the ethylamino NH group) compared to zero hydrogen bond donors in 2-bromo-9-fluorenone . This functional difference is critical for interactions with biological targets, as hydrogen bonding can significantly influence binding affinity and selectivity. The presence of a single donor also modulates aqueous solubility and crystal packing, distinguishing it from the purely hydrophobic 2-bromo analog.

H-Bond Donor
Data to verify
HBD = 1 vs. 0
Absolute difference in donor capacity
Single donor may alter target engagement and solubility profiles.
Structure-derived; evaluate in assay conditions.
Hydrogen Bonding Solubility Receptor Binding

Molecular Weight & Density vs. Des-bromo Analog

The addition of a bromine atom to the fluorenone core significantly increases both molecular weight and density. The target compound (MW = 302.17 g/mol; density = 1.534 g/cm³) is approximately 35% heavier and 15% denser than the non-brominated analog 2-ethylamino-9-fluorenone (MW = 223.27 g/mol) . These differences are substantial enough to alter handling, storage, and analytical detection parameters.

MW & Density
Data to verify
MW 302.17 vs 223.27 g/mol
Density 1.534 g/cm³ (+35% mass)
Heavier mass and density affect solution preparation and handling.
Bromine substitution significantly alters physical parameters.
Molecular Weight Density Physical Properties

Purity & Scalability vs. Research-Grade Analogs

The target compound is reported to have achieved commercial mass production with a standard purity of 99% from raw suppliers . In contrast, many structurally related fluorenone derivatives, such as 2-ethylamino-9-fluorenone, are often only available as rare or unique chemicals in small quantities for early discovery research, with limited scalability . This commercial availability at high purity directly impacts procurement lead times, cost-effectiveness for large-scale studies, and consistency between batches.

Purity & Scalability
Supplier-reported
Reported 99% purity
Commercial mass production
May support batch consistency and large-scale study procurement.
Supplier data; independent verification advised.
Purity Scalability Procurement

Rotatable Bond Count vs. 2-Amino-3-bromo-9-fluorenone

The ethylamino substituent introduces two rotatable bonds (the C-N and N-C bonds), whereas the analogous 2-amino-3-bromo-9-fluorenone has zero rotatable bonds . This increased conformational flexibility can significantly impact a molecule's ability to adopt a bioactive conformation and its entropic penalty upon binding. The difference in flexibility is a key parameter for molecular docking and structure-based drug design.

Rotatable Bonds
Data to verify
2 rotatable bonds vs. 0
Ethylamino adds flexibility
Conformational flexibility may alter entropic binding contributions.
Influence docking and binding free-energy predictions.
Conformational Flexibility Molecular Modeling SAR

Boiling Point & Thermal Stability vs. 2-Bromo-9-fluorenone

The target compound has a predicted boiling point of 472.8 °C at 760 mmHg, which is significantly higher than the 392.8 °C reported for 2-bromo-9-fluorenone . This difference of approximately 80 °C indicates a substantial increase in thermal stability, which can be advantageous for processes involving elevated temperatures, such as certain synthetic steps, sublimation purification, or long-term storage under variable conditions.

Boiling Point
Predicted value
472.8 °C vs. 392.8 °C
ΔTb = +80.0 °C
Higher predicted boiling point suggests lower volatility context.
Predicted at 760 mmHg; experimental confirmation needed.
Thermal Stability Purification Handling

3-Bromo-2-(ethylamino)-9H-fluoren-9-one Application Scenarios


SAR Studies: Lipophilic H-Bond Donor Scaffold

Given its moderate lipophilicity (XLogP3 = 4.1) and single hydrogen bond donor capacity, 3-Bromo-2-(ethylamino)-9H-fluoren-9-one serves as an ideal starting point for SAR campaigns exploring the fluorenone core. Its physicochemical profile—distinct from both the more hydrophilic 2-amino analog and the purely hydrophobic 2-bromo analog—allows researchers to systematically probe the contributions of lipophilicity and hydrogen bonding to target binding . The commercially available high purity (99%) ensures reproducible assay results .

Fluorescent Probes & Molecular Sensors

The bromine substituent in 3-Bromo-2-(ethylamino)-9H-fluoren-9-one offers a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The ethylamino group can be elaborated to modulate the electronic properties of the fluorenone chromophore, making it a valuable intermediate for designing novel fluorescent probes. Its differentiation from 2-bromo-9-fluorenone lies in the presence of the amino group, which can be used to tune emission wavelengths and enhance water solubility for biological imaging applications .

Thermally Stable Large-Scale Synthesis

The compound's high predicted boiling point (472.8 °C) relative to other fluorenones (e.g., 2-bromo-9-fluorenone at 392.8 °C) suggests superior thermal stability . This property, combined with its reported commercial mass production scale, makes it a robust building block for materials science applications involving high-temperature processing, such as the synthesis of heat-resistant polymers or as a precursor for organic electronic materials. The reliable supply chain reduces the risk of project delays associated with custom synthesis.

Computational Chemistry & Molecular Modeling

The specific conformational properties of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one, characterized by its two rotatable bonds and defined hydrogen-bonding pattern, make it an excellent test case for benchmarking force fields and docking algorithms. Its distinct molecular weight (302.17 g/mol) and XLogP3 (4.1) place it in a physicochemical space that is challenging for many predictive models, offering a rigorous test of computational methods. Its ready availability allows for experimental validation of computational predictions .

Application
Selection Property
Validation Focus
SAR Studies
Lipophilicity & H-bond donor profile
Target binding and selectivity interpretation
Fluorescent Probe Design
Bromine synthetic handle & amino chromophore tuning
Cross-coupling feasibility and emission wavelength optimization
Thermally Stable Synthesis
High predicted boiling point & commercial supply
High-temperature process compatibility and lot consistency
Computational Chemistry
Conformational flexibility & defined H-bonding
Force field benchmarking and docking accuracy evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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